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molecular formula C28H19P B035221 Diphenyl-1-pyrenylphosphine CAS No. 110231-30-6

Diphenyl-1-pyrenylphosphine

Cat. No. B035221
M. Wt: 386.4 g/mol
InChI Key: DSYGKYCYNVHCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420865B2

Procedure details

Bromopyrene (5 mmol, 1.41 g) was charged and dissolved in THF (25 ml). After the solution was cooled to −78° C., n-BuLi (5.5 mmol, 2.08 ml, 2.64 M, 1.1 eq) was slowly added dropwise to the solution and the mixture was stirred for 2 hours. Then, diphenylphosphine chloride (5 mmol, 0.92 ml, 1 eq) was slowly added dropwise to the mixture, followed by stirring overnight. Saturated NH4Cl (10 mL) was added to the mixture. The THF layer was separated from the aqueous layer. The aqueous layer was extracted with dichloromethane (50 mL×3). The organic layer and the THF layer were combined. The resulting mixture was dried over sodium sulfate and concentrated on an evaporator. The residue was purified by silica gel column chromatography (developing solvent: dichloromethane:hexane=1:3). Thus, diphenylpyrenylphosphine (DPPP) was obtained (yield 39%) as white yellow crystals. The crystals were identified by 1H-NMR and 31P-NMR.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step Two
Name
diphenylphosphine chloride
Quantity
0.92 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:15]2[C:16]3=[C:17]4[C:12](=[CH:13][CH:14]=2)[CH:11]=[CH:10][CH:9]=[C:8]4[CH:7]=[CH:6][C:5]3=[CH:4][CH:3]=1.[Li]CCCC.[Cl-].[C:24]1([PH:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[NH4+].[Cl-]>C1COCC1>[C:31]1([P:30]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:2]2[C:15]3[C:16]4=[C:17]5[C:12](=[CH:13][CH:14]=3)[CH:11]=[CH:10][CH:9]=[C:8]5[CH:7]=[CH:6][C:5]4=[CH:4][CH:3]=2)[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
BrC1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34
Step Two
Name
Quantity
2.08 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
diphenylphosphine chloride
Quantity
0.92 mL
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)PC1=CC=CC=C1
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The THF layer was separated from the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting mixture was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on an evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (developing solvent: dichloromethane:hexane=1:3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)P(C1=CC=C2C=CC3=CC=CC4=CC=C1C2=C34)C3=CC=CC=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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